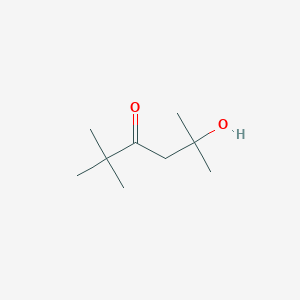![molecular formula C7H7Cl3 B14705172 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene CAS No. 15403-88-0](/img/structure/B14705172.png)
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is a chlorinated derivative of norbornene, a bicyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene derivatives. One common method is the reaction of endo,endo-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene with chlorine gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Less chlorinated norbornene derivatives.
Substitution: Methoxy-substituted norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers through ring-opening metathesis polymerization.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The compound’s strained bicyclic structure makes it highly reactive, allowing it to undergo ring-opening reactions and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the resulting reactivity. Compared to other norbornene derivatives, this compound exhibits distinct chemical behavior, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
15403-88-0 |
|---|---|
Molekularformel |
C7H7Cl3 |
Molekulargewicht |
197.5 g/mol |
IUPAC-Name |
5,5,6-trichlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H7Cl3/c8-6-4-1-2-5(3-4)7(6,9)10/h1-2,4-6H,3H2 |
InChI-Schlüssel |
IOYHPUSEPWJJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C2Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)

![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
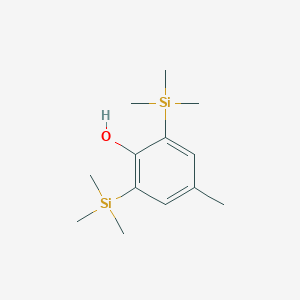
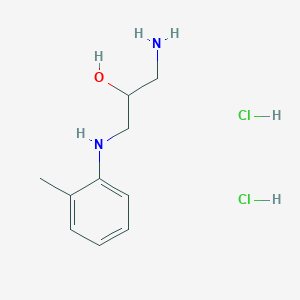
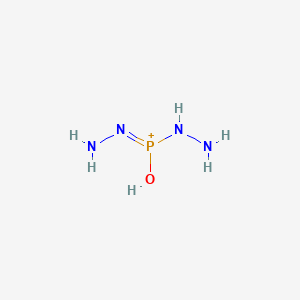
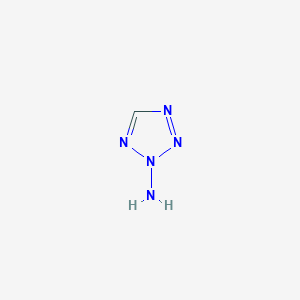
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
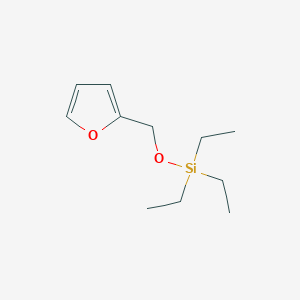
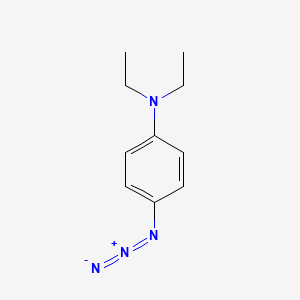
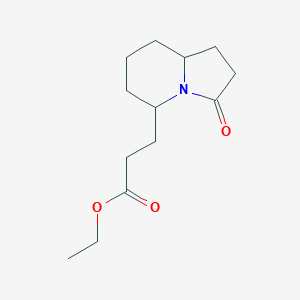
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
